molecular formula C9H19NO3 B13564923 Tert-butyl 2-amino-4-methoxybutanoate

Tert-butyl 2-amino-4-methoxybutanoate

Cat. No.: B13564923
M. Wt: 189.25 g/mol
InChI Key: WJLDSEGXLTUEPU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-methoxybutanoate: is an organic compound with the molecular formula C9H19NO3 It is a derivative of butanoic acid and is characterized by the presence of a tert-butyl group, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-methoxybutanoate typically involves the esterification of 2-amino-4-methoxybutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of zeolite catalysts can also be employed to improve the selectivity and rate of the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-4-methoxybutanoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The amino group in the compound can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted butanoates with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-4-methoxybutanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a substrate in enzymatic assays.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It also finds applications in the manufacture of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-methoxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, facilitating catalytic reactions. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

  • Tert-butyl 4-amino-2-methoxybutanoate
  • Tert-butyl 2-amino-4-hydroxybutanoate
  • Tert-butyl 2-amino-4-methylbutanoate

Comparison:

  • Tert-butyl 4-amino-2-methoxybutanoate: Similar structure but with the amino and methoxy groups at different positions. This positional isomer may exhibit different reactivity and biological activity.
  • Tert-butyl 2-amino-4-hydroxybutanoate: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and potential applications.
  • Tert-butyl 2-amino-4-methylbutanoate: Contains a methyl group instead of a methoxy group, affecting its hydrophobicity and reactivity.

Uniqueness: Tert-butyl 2-amino-4-methoxybutanoate is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl 2-amino-4-methoxybutanoate

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7(10)5-6-12-4/h7H,5-6,10H2,1-4H3

InChI Key

WJLDSEGXLTUEPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCOC)N

Origin of Product

United States

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